27-Hydroxyheptacosanoic acid

CAS No.:

Cat. No.: VC1903087

Molecular Formula: C27H54O3

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H54O3 |

|---|---|

| Molecular Weight | 426.7 g/mol |

| IUPAC Name | 27-hydroxyheptacosanoic acid |

| Standard InChI | InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30) |

| Standard InChI Key | FFLUQSARYRXOAS-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Classification

Molecular Identity and Structural Features

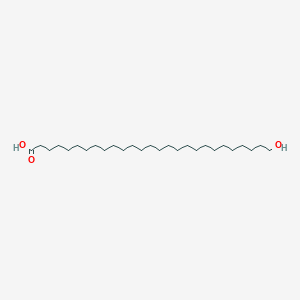

27-Hydroxyheptacosanoic acid belongs to the omega-hydroxy fatty acid family, characterized by a carboxylic acid group at one end of the carbon chain and a hydroxyl group at the terminal (omega) position. The compound has the molecular formula C27H54O3, corresponding to a molecular weight of approximately 426.72 g/mol. Its linear structure can be represented as HO-(CH2)25-COOH, featuring 25 methylene groups between the functional groups. The presence of both carboxylic acid and alcohol functional groups creates a bifunctional molecule capable of participating in various chemical transformations.

Classification and Related Compounds

As an omega-hydroxy fatty acid, 27-hydroxyheptacosanoic acid is part of a broader class of functionalized fatty acids. It is specifically categorized as a very long-chain omega-hydroxy fatty acid due to its 27-carbon backbone. Related compounds include:

Physical and Chemical Properties

Physical Characteristics

While specific experimental data for 27-hydroxyheptacosanoic acid is limited in the scientific literature, its properties can be reasonably predicted based on structural characteristics and analogous compounds:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | White solid at room temperature | Characteristic of long-chain fatty acids |

| Melting Point | 85-95°C | Extrapolated from similar omega-hydroxy acids |

| Solubility in Water | Negligible (<0.1 mg/mL) | Based on long hydrocarbon chain length |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, chloroform | Based on polarity and functional groups |

| Log P (octanol/water) | Approximately 8.5-9.5 | Estimated from carbon chain length |

Chemical Reactivity

The bifunctional nature of 27-hydroxyheptacosanoic acid enables diverse chemical reactions:

-

Carboxylic acid reactions:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to primary alcohols

-

Salt formation with bases

-

-

Hydroxyl group reactions:

-

Oxidation to aldehydes or carboxylic acids

-

Esterification with acid derivatives

-

Etherification

-

Replacement with halogens

-

-

Intramolecular reactions:

-

Potential for lactonization under appropriate conditions

-

Self-condensation to form oligomers or polymers

-

Synthesis Methods

Fatty Acyl Coupling Approach

Based on patent literature, omega-hydroxy acids including 27-hydroxyheptacosanoic acid can be synthesized through coupling fatty acyl groups using enamine chemistry, followed by ring expansion and selective reduction . This approach offers advantages of using commercially available starting materials and potentially lower production costs compared to alternative methods.

The general synthetic route involves:

-

Preparation of an anhydrous mixture containing an enamine and a base catalyst

-

Addition of appropriate fatty acid derivatives to form an initial reaction solution

-

Hydrolysis by quenching with aqueous acid and refluxing to obtain a diketone intermediate

-

Treatment with a hydroxy-containing inorganic base to obtain a ketoacid

-

Reduction using Wolff-Kishner conditions to obtain the omega-hydroxy acid

The reaction conditions for the critical Wolff-Kishner reduction step typically include:

Alternative Synthetic Approaches

Alternative methods for synthesizing omega-hydroxy acids include:

-

Acetylide coupling approach:

-

Oxidation of corresponding diols:

-

Selective oxidation of one terminal hydroxyl group

-

Challenges include selectivity and protection/deprotection requirements

-

| Polymer Type | Potential Application | Relevant Properties |

|---|---|---|

| Polyesters | Biodegradable materials, specialty coatings | Self-polymerization capability |

| Polylactones | High-performance materials | Potential for ring closure and subsequent polymerization |

| Copolymers | Tailored physical properties | Reactivity at both functional ends |

| Cross-linked networks | Advanced materials | Bifunctionality enables network formation |

Organic Synthesis Applications

As a bifunctional building block, 27-hydroxyheptacosanoic acid offers utility in constructing complex molecules:

-

Synthesis of natural product analogs

-

Production of specialty lipids and waxes

-

Creation of amphiphilic molecules for surfactant applications

-

Development of functionalized fatty acid derivatives

Analytical Methods for Characterization

Spectroscopic Identification

Structural confirmation of 27-hydroxyheptacosanoic acid would typically employ multiple complementary spectroscopic techniques:

| Analytical Method | Expected Key Features |

|---|---|

| IR Spectroscopy | O-H stretching (3200-3600 cm⁻¹) C=O stretching (1700-1725 cm⁻¹) C-H stretching (2850-2950 cm⁻¹) |

| ¹H NMR | Carboxylic acid proton (10-12 ppm) Hydroxyl proton (3.5-4.5 ppm) α-CH₂ to COOH (2.2-2.4 ppm) CH₂ adjacent to OH (3.5-3.7 ppm) |

| ¹³C NMR | Carboxyl carbon (175-185 ppm) Carbon bearing hydroxyl (60-65 ppm) Methylene carbons (29-30 ppm) |

| Mass Spectrometry | Molecular ion at m/z 426 Fragment ions from cleavage near functional groups |

Chromatographic Analysis

Purification and analysis of 27-hydroxyheptacosanoic acid would typically employ:

-

Gas chromatography (GC) after derivatization (e.g., trimethylsilylation)

-

High-performance liquid chromatography (HPLC) with reversed-phase columns

-

Thin-layer chromatography (TLC) for reaction monitoring

Comparison with Related Omega-Hydroxy Acids

Structural Series Comparison

27-Hydroxyheptacosanoic acid belongs to a homologous series of omega-hydroxy acids. The effects of chain length on physical properties follow predictable patterns:

| Property | Trend with Increasing Chain Length | Relevance to 27-Hydroxyheptacosanoic acid |

|---|---|---|

| Melting Point | Increases | High melting point expected |

| Water Solubility | Decreases | Very low water solubility |

| Crystallinity | Increases | Likely forms well-defined crystals |

| Biodegradability | Decreases | Potentially slower biodegradation |

Methyl-Branched Variant

The patent literature mentions 27-hydroxy-3-methyl heptacosanoic acid , which differs from 27-hydroxyheptacosanoic acid by the presence of a methyl branch at position 3. This methyl branching would be expected to:

-

Slightly lower the melting point compared to the unbranched compound

-

Potentially alter crystal packing and solubility properties

-

Create a stereocenter, leading to potential stereoisomers

-

Modify the reactivity profile slightly

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of 27-hydroxyheptacosanoic acid presents several challenges:

-

Long reaction sequences with multiple steps

-

Purification difficulties due to similar physical properties of long-chain intermediates

-

The need for selective functional group transformations

-

Scale-up challenges for industrial production

The patent literature indicates ongoing efforts to develop more efficient synthetic routes with improved yields and lower production costs .

Future Research Opportunities

Potential areas for future investigation include:

-

Development of more direct synthetic routes, potentially employing biocatalysis

-

Detailed characterization of physical and thermodynamic properties

-

Exploration of self-assembly behavior and supramolecular structures

-

Investigation of potential biological activities

-

Application in advanced materials development, particularly biodegradable polymers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume